molecular formula C10H16ClN3O2 B1480725 6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine CAS No. 2097969-34-9

6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine

Cat. No. B1480725
CAS RN: 2097969-34-9
M. Wt: 245.7 g/mol
InChI Key: PVNAASQEFXDUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine” is a chemical compound. The empirical formula of the compound is C4H4ClN3 . The molecular weight of the compound is 245.7 g/mol.


Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For the related compound “3-Amino-6-chloropyridazine”, the SMILES string is Nc1ccc(Cl)nn1 and the InChI key is DTXVKPOKPFWSFF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound “6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine” is a solid . The melting point of the related compound “3-Amino-6-chloropyridazine” is between 213-215 °C .

Scientific Research Applications

Drug Synthesis and Development

The compound’s structure is closely related to imidazo[1,2-b]pyridazine derivatives, which are known for their biological activity and have been extensively studied in drug molecules. This particular compound could be involved in the synthesis of new drug molecules, especially as a scaffold for kinase inhibitors similar to bonatinib .

Biological Activity Studies

Due to its structural similarity to bioactive molecules, this compound can be used to study a range of biological activities. It could be particularly useful in exploring pharmacological properties such as antifungal , anti-diabetes , antiparasitic , anti-inflammatory , and anti-proliferative activities .

Acetylcholinesterase Inhibition

As acetylcholinesterase inhibitors are crucial in treating diseases like Alzheimer’s, this compound could be synthesized and tested for its efficacy in inhibiting acetylcholinesterase, potentially leading to new treatments for neurodegenerative diseases .

Molecular Electrostatic Potential Analysis

The compound’s molecular electrostatic potential (MEP) can be analyzed using computational methods. This is essential in understanding the interaction of the compound with other molecules, which is crucial in drug design and discovery .

Frontier Molecular Orbital Studies

Frontier molecular orbital (FMO) analysis can provide insights into the reactivity and stability of the compound. This information is valuable for predicting the compound’s behavior in various chemical reactions, which is beneficial for synthetic chemistry applications .

Infrared Vibrational Analysis

Infrared vibrational analysis can be conducted on this compound to understand its vibrational modes. This information is useful in identifying functional groups and studying molecular interactions .

Gamma-Hydroxybutyric Acid (GHB) Binding Studies

The compound could be used to develop novel ligands with high affinity for GHB binding sites. This has implications in studying and treating conditions like narcolepsy and alcohol withdrawal .

Organic Synthesis Technology

With the rapid development of organic synthesis technology, this compound can be used to explore new synthesis methods for imidazo[1,2-b]pyridazine derivatives, contributing to the advancement of synthetic methodologies .

properties

IUPAC Name

6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O2/c1-3-15-10(16-4-2)7-12-9-6-5-8(11)13-14-9/h5-6,10H,3-4,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNAASQEFXDUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC1=NN=C(C=C1)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine
Reactant of Route 3
Reactant of Route 3
6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine
Reactant of Route 6
Reactant of Route 6
6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.